1-(4-Chlorobenzoyl)-1H-benzotriazole

Catalog No.
S1906368
CAS No.
4231-70-3
M.F
C13H8ClN3O
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzoyl)-1H-benzotriazole

CAS Number

4231-70-3

Product Name

1-(4-Chlorobenzoyl)-1H-benzotriazole

IUPAC Name

benzotriazol-1-yl-(4-chlorophenyl)methanone

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C13H8ClN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H

InChI Key

BLJBQVQHDXUDTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl

Reactant in Organic Synthesis

1-(4-Chlorobenzoyl)-1H-benzotriazole finds use as a reactant in various organic synthesis reactions. One application involves the acylation of sodium azide with N-acylbenzotiazoles []. This reaction scheme allows for the introduction of an acyl group onto an azide moiety, which is a valuable functional group transformation in organic chemistry.

Chemoselective Reduction Studies

Research has explored the use of 1-(4-Chlorobenzoyl)-1H-benzotriazole in chemoselective reduction reactions []. Chemoselectivity refers to the ability of a reaction to target a specific functional group within a molecule while leaving other groups untouched. Studies investigate the potential of this compound as a substrate for reduction processes that selectively target specific bonds within its structure.

Thermal Decomposition Analysis

Scientific literature reports investigations into the gas-phase thermolysis (decomposition by heat) of 1-(4-Chlorobenzoyl)-1H-benzotriazole []. These studies aim to understand the fragmentation pathways and mechanisms involved when this molecule is subjected to high temperatures. This information can be valuable in various contexts, such as understanding the behavior of the compound in high-temperature environments or during purification processes.

1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. Its chemical formula is C13_{13}H8_8ClN3_3O, indicating the presence of a chlorobenzoyl group attached to the benzotriazole moiety. The compound exhibits a white to light tan solid appearance and is notable for its diverse applications in various fields, including pharmaceuticals, material science, and environmental chemistry.

, primarily involving substitution and acylation processes. It can undergo:

  • Substitution Reactions: The chlorobenzoyl group can be replaced by nucleophiles in various conditions.
  • Acylation: The compound can react with sodium azide to form N-acylbenzotriazoles, which are useful intermediates in organic synthesis .
  • Thermal Reactions: It may also undergo gas-phase thermolysis, leading to the formation of different derivatives .

The biological activity of 1-(4-Chlorobenzoyl)-1H-benzotriazole has been explored in various studies. Its derivatives have shown potential as:

  • Corrosion Inhibitors: Effective in preventing corrosion in copper and its alloys by forming stable complexes on metal surfaces .
  • Pharmaceutical Agents: Certain derivatives exhibit inhibitory properties against specific proteins, making them candidates for drug development .

The synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole can be achieved through several methods:

  • Direct Acylation: The reaction of 1H-benzotriazole with 4-chlorobenzoic acid under acidic conditions.
  • Reflux Method: Heating the reactants in a suitable solvent (e.g., ethanol) can facilitate the acylation process.
  • Ultrasonic Irradiation: Utilizing ultrasonic waves during the reaction can enhance yield and purity .

Various synthetic routes are documented, allowing for flexibility depending on available reagents and desired purity levels.

1-(4-Chlorobenzoyl)-1H-benzotriazole has a wide range of applications:

  • Corrosion Inhibition: Used extensively in metal protection applications.
  • Photographic Industry: Acts as an anti-fogging agent in photographic emulsions.
  • Research and Development: Serves as a reagent in organic synthesis and analytical chemistry for determining silver content .

Interaction studies involving 1-(4-Chlorobenzoyl)-1H-benzotriazole focus on its reactivity with various nucleophiles and electrophiles. Studies have shown that:

  • It can form stable coordination complexes with metals, enhancing its effectiveness as a corrosion inhibitor.
  • Its derivatives have been tested for biological interactions, particularly against proteins relevant to disease mechanisms .

Several compounds share structural similarities with 1-(4-Chlorobenzoyl)-1H-benzotriazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzotriazoleContains a triazole ring fused with benzeneWidely used as a corrosion inhibitor
1H-BenzotriazoleBase structure without substituentsServes as a precursor for various derivatives
4-Chlorobenzoic AcidContains a chlorobenzene moietyUsed in acylation reactions
2-(2-Hydroxyphenyl)benzothiazoleContains thiazole instead of triazoleExhibits different biological activities

Uniqueness of 1-(4-Chlorobenzoyl)-1H-benzotriazole

The uniqueness of 1-(4-Chlorobenzoyl)-1H-benzotriazole lies in its specific chlorobenzoyl substitution, which enhances its reactivity compared to other benzotriazoles. This modification not only improves its performance as a corrosion inhibitor but also expands its utility in pharmaceutical applications.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Chlorobenzoyl)-1H-benzotriazole

Dates

Modify: 2023-08-16

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